molecular formula C14H12F3NO B11805332 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine

2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine

Cat. No.: B11805332
M. Wt: 267.25 g/mol
InChI Key: GWTLKBGRQVGFTJ-UHFFFAOYSA-N
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Description

2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde. This intermediate can be synthesized through the Knoevenagel condensation of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with compounds containing active methyl or methylene groups .

Subsequent steps involve the conversion of this intermediate to the desired cyclopropanamine derivative through a series of reactions, including cyclopropanation and amination. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acids, while reduction of a nitro group can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine apart from these similar compounds is its unique combination of a trifluoromethyl group, a furan ring, and a cyclopropanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)9-3-1-2-8(6-9)12-4-5-13(19-12)10-7-11(10)18/h1-6,10-11H,7,18H2

InChI Key

GWTLKBGRQVGFTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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